脂氧素 A4

描述

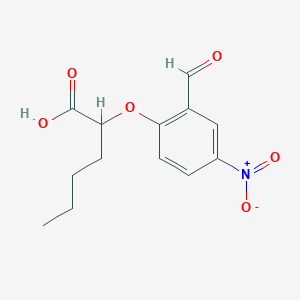

Synthesis Analysis

The stereoselective synthesis of aromatic LXA4 analogues involves key transformations such as Sharpless epoxidation, Pd-mediated Heck coupling, and diastereoselective reduction. These synthetic analogues demonstrate potent biological activities similar to native LXA4, including the stimulation of phagocytosis of apoptotic leukocytes by macrophages, highlighting their potential for therapeutic applications in inflammatory conditions (O’Sullivan et al., 2007).

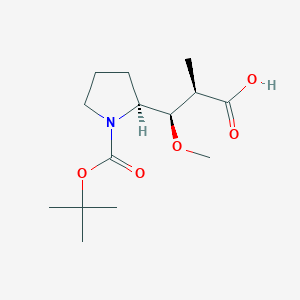

Molecular Structure Analysis

LXA4 is characterized by a conjugated tetraene structure that is essential for its biological activity. Modifications to this structure, such as the introduction of a methylene bridge in synthetic analogues, have been explored to enhance the compound's stability and biological efficacy. For instance, the asymmetric synthesis of benzothiophene-containing LXA4 analogues with lower-chain modifications aims to replace the triene core with a more stable aromatic ring, potentially improving metabolic stability (Tighe et al., 2022).

Chemical Reactions and Properties

LXA4 and its analogues undergo various chemical reactions that are pivotal for their anti-inflammatory and pro-resolution bioactions. These reactions include transcellular biosynthesis and metabolic inactivation through dehydrogenase-mediated oxidation and reduction. The development of LXA4 analogues with enhanced chemical and metabolic stability aims to retain the beneficial biological activities while overcoming rapid inactivation in vivo (Guilford et al., 2004).

Physical Properties Analysis

The physical properties of LXA4, such as solubility, stability, and half-life, are crucial for its function as a bioactive molecule. Enhancements in chemical stability, as seen in novel 3-oxa LXA4 analogues, indicate progress in developing LXA4 derivatives with improved therapeutic profiles, including better solubility and resistance to rapid degradation (Guilford et al., 2004).

Chemical Properties Analysis

The anti-inflammatory and pro-resolving actions of LXA4 are closely linked to its chemical properties, such as its ability to interact with specific receptors on immune cells. The precise molecular interactions and signaling pathways activated by LXA4 and its analogues are fundamental to their therapeutic potential. Studies on synthetic analogues, like aromatic and heteroaromatic LXB4 mimetics, contribute to our understanding of LXA4's chemical properties and its role in resolving inflammation (Owen & Guiry, 2023).

科学研究应用

Regulation of Inflammation

- Field : Immunology

- Application : LXA4 is involved in the regulation of inflammation. They exert immunomodulatory effects by regulating the behaviour of various immune cells, including neutrophils, macrophages, and T and B cells .

- Methods : LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

- Results : Lipoxin-mediated signaling is involved in chronic inflammation, cancer, diabetes-associated kidney disease, lung injury, liver injury, endometriosis, respiratory tract diseases, neurodegenerative diseases, chronic cerebral hypoperfusion, and retinal degeneration .

Neuroprotection

- Field : Neuroscience

- Application : LXA4 has been shown to exert a significant neuroprotective effect in a rat model of middle cerebral artery occlusion (MCAO) and BV2 microglial cells .

- Methods : The administration of LXA4 in the rat model of MCAO and BV2 microglial cells resulted in the inhibition of the pro-inflammatory response .

- Results : The neuroprotective effect was achieved through the downregulation of Tnf, Il1b, Fcgr2a, Notch1, Hes1, Nos2 and activation of Arg1, Mrc1, Hes5 genes .

Inhibition of Glial Cell Activation

- Field : Neuroinflammation

- Application : LXA4 and LXB4 have been found to inhibit glial cell activation in acute retinal neuroinflammation .

- Methods : The study utilized a model of posterior uveitis induced by lipopolysaccharide endotoxin (LPS), which results in rapid retinal neuroinflammation primarily characterized by activation of resident macroglia (astrocytes and Müller glia), and microglia .

- Results : Each lipoxin reduces acute inner retinal inflammation by affecting endogenous glial responses in a cascading sequence beginning with astrocytes and then microglia, depending on the timing of exposure; prophylactic or therapeutic .

Control of Proliferation and Reactive Oxygen Species Production

- Field : Cellular Biology

- Application : LXA4 has been found to control lipopolysaccharide (LPS)-induced proliferation and reactive oxygen species production .

- Methods : The study involved the administration of LXA4 to cells that had been induced with LPS .

- Results : LXA4 was found to control LPS-induced proliferation and reactive oxygen species production .

Inhibition of Pro-inflammatory Cytokine Production

- Field : Immunology

- Application : LXA4 has been found to block the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 by T lymphocytes .

- Methods : The study involved the administration of LXA4 to T lymphocytes .

- Results : LXA4 was found to block the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 .

Anti-inflammatory Effects on Various Organs

- Field : Medicine

- Application : LXA4 has been found to have good anti-inflammatory effects on the intestine, joints, lung, kidney, atherosclerosis, type II diabetes, and epidermal sites .

- Methods : The study involved the administration of LXA4 to various organs and tissues .

- Results : LXA4 was found to have good anti-inflammatory effects on the intestine, joints, lung, kidney, atherosclerosis, type II diabetes, and epidermal sites .

Anti-inflammatory Molecule

- Field : Inflammation Research

- Application : LXA4 is an endogenous bioactive lipid mediator involved in the regulation of inflammation. It exerts immunomodulatory effects by regulating the behaviour of various immune cells, promoting the clearance of apoptotic neutrophils, and dampening inflammation to promote tissue repair .

- Methods : LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

- Results : Lipoxin-mediated signaling is involved in chronic inflammation, cancer, diabetes-associated kidney disease, lung injury, liver injury, endometriosis, respiratory tract diseases, neurodegenerative diseases, chronic cerebral hypoperfusion, and retinal degeneration .

Protective Effects on Type 2 Diabetes Mellitus

- Field : Endocrinology

- Application : LXA4 has a protective effect on type 2 diabetes mellitus (T2DM) development .

- Methods : A cohort study in China followed 2755 non-diabetic participants for about seven years. Cox proportional hazards model was used to estimate hazard ratios (HRs) and 95% confidence intervals (CI) for the association between LXA4 and incident T2DM .

- Results : Higher LXA4 levels are significantly associated with a lower risk of T2DM development .

Alleviation of Oxidative Stress

- Field : Cellular Biology

- Application : LXA4 can reduce cell invasion by inhibiting the activation of the ROS/ERK/MMP signaling pathway in pancreatic cancer cells, and it can suppress cell invasion and proliferation abilities by de-activating the ROS/MAPK/NF-kB signaling pathway in hepatocellular carcinoma cells .

- Methods : The study involved the administration of LXA4 to pancreatic cancer cells and hepatocellular carcinoma cells .

- Results : The reduction of ROS plays the foremost role in these processes .

Control of Lipopolysaccharide-Induced Proliferation

- Field : Cellular Biology

- Application : LXA4 controls lipopolysaccharide (LPS)-induced proliferation and reactive oxygen species production .

- Methods : The study involved the administration of LXA4 to cells that had been induced with LPS .

- Results : LXA4 controlled LPS-induced proliferation and reactive oxygen species production .

Inhibition of Pro-inflammatory Cytokine Production

- Field : Immunology

- Application : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 by T lymphocytes .

- Methods : The study involved the administration of LXA4 to T lymphocytes .

- Results : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 .

Stimulation of Bacteria-Killing Capacity

- Field : Immunology

- Application : LXA4 stimulates the bacteria-killing capacity of leukocytes and airway epithelial cells .

- Methods : The study involved the administration of LXA4 to leukocytes and airway epithelial cells .

- Results : LXA4 was found to stimulate the bacteria-killing capacity of these cells .

Reduction of Perception of Pain Due to Inflammation

- Field : Pain Management

- Application : LXA4 has been found to reduce the perception of pain due to inflammation .

- Methods : The study involved the administration of LXA4 to subjects experiencing pain due to inflammation .

- Results : LXA4 was found to reduce the perception of pain in these subjects .

Inhibition of Production of Pro-Inflammatory Cytokines

- Field : Immunology

- Application : LXA4 inhibits the production of pro-inflammatory cytokines by mesangial cells, fibroblasts, and other pro-inflammatory cell types .

- Methods : The study involved the administration of LXA4 to mesangial cells, fibroblasts, and other pro-inflammatory cell types .

- Results : LXA4 was found to inhibit the production of pro-inflammatory cytokines by these cells .

Control of Lipopolysaccharide-Induced Proliferation

- Field : Cellular Biology

- Application : LXA4 controls lipopolysaccharide (LPS)-induced proliferation and reactive oxygen species production .

- Methods : The study involved the administration of LXA4 to cells that had been induced with LPS .

- Results : LXA4 controlled LPS-induced proliferation and reactive oxygen species production .

Inhibition of Pro-inflammatory Cytokine Production

- Field : Immunology

- Application : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing production of the anti-inflammatory cytokine, CCR5 by T lymphocytes .

- Methods : The study involved the administration of LXA4 to T lymphocytes .

- Results : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing production of the anti-inflammatory cytokine, CCR5 .

安全和危害

未来方向

属性

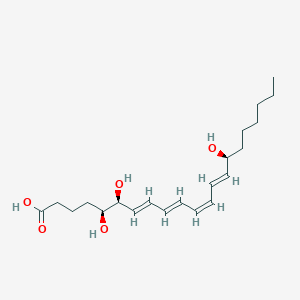

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-SSQFXEBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040535 | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

lipoxin A4 | |

CAS RN |

89663-86-5 | |

| Record name | Lipoxin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89663-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoxin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIPOXIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)